molecular formula C10H23ClO2Si B3220260 Tert-butyl(2-(2-chloroethoxy)ethoxy)dimethylsilane CAS No. 119382-85-3

Tert-butyl(2-(2-chloroethoxy)ethoxy)dimethylsilane

Cat. No.: B3220260
CAS No.: 119382-85-3
M. Wt: 238.82 g/mol
InChI Key: DWHGPCNQEAWRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl(2-(2-chloroethoxy)ethoxy)dimethylsilane is a useful research compound. Its molecular formula is C10H23ClO2Si and its molecular weight is 238.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl-[2-(2-chloroethoxy)ethoxy]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23ClO2Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHGPCNQEAWRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Context Within Organosilicon Chemistry and Ether Synthesis Methodologies

Tert-butyl(2-(2-chloroethoxy)ethoxy)dimethylsilane is situated at the intersection of two significant areas of organic chemistry: organosilicon chemistry and ether synthesis. Organosilicon compounds, characterized by the presence of a carbon-silicon bond, are widely utilized in organic synthesis, with silyl (B83357) ethers being a prominent class. wikipedia.org These compounds are typically prepared by the reaction of an alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride, in the presence of a base. organic-chemistry.org

The ether component of the molecule, the 2-(2-chloroethoxy)ethoxy group, is a key functional handle. The synthesis of ethers is a fundamental transformation in organic chemistry, with the Williamson ether synthesis being a classic and widely employed method. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com The chloroethyl group in this compound provides a reactive site for such nucleophilic substitution reactions, allowing for the facile introduction of this entire silylated diethoxyethyl moiety into a target molecule.

The properties of a closely related compound, tert-butyl-(2-chloroethoxy)-dimethyl-silane, offer insights into the characteristics of the title compound. It is described as a hydrophobic liquid with reactivity towards functional groups, commonly used as an intermediate in chemical synthesis. tradeindia.com

PropertyValue
Molecular Formula C10H23ClO2Si
Physical Form Liquid
Appearance Colorless to light yellow liquid
Solubility Insoluble in water, soluble in organic solvents

Table 1: Physical and Chemical Properties of this compound and related compounds.

Historical Development and Synthetic Utility of Silyl Ethers As Intermediates

The development of silyl (B83357) ethers as protecting groups for alcohols revolutionized organic synthesis. ias.ac.in Introduced by E.J. Corey in 1972, the tert-butyldimethylsilyl (TBDMS) group offered a significant advantage over simpler silyl ethers due to its enhanced stability. total-synthesis.com Silyl ethers are valued for their ease of installation and removal under mild and specific conditions, providing a wide spectrum of selectivity. wikipedia.org

The stability of silyl ethers can be tuned by varying the steric bulk of the substituents on the silicon atom. For instance, the tert-butyldimethylsilyl group is approximately 10,000 times more stable to hydrolysis than the trimethylsilyl (B98337) (TMS) group. organic-chemistry.org This differential stability allows for the selective deprotection of different silyl ethers within the same molecule, a crucial strategy in the synthesis of complex natural products and pharmaceuticals. jocpr.com

The utility of silyl ethers extends beyond simple protection. They can influence the reactivity and stereoselectivity of neighboring functional groups and have been employed in a vast array of synthetic transformations. nih.gov The development of various silylating agents and deprotection protocols has provided chemists with a powerful toolkit for managing hydroxyl groups during multi-step syntheses. gelest.com

Scope and Significance of Tert Butyl 2 2 Chloroethoxy Ethoxy Dimethylsilane in Advanced Organic Synthesis

Convergent and Divergent Synthetic Pathways to the Chemical Compound

In contrast, a divergent synthesis would begin with a common starting material, such as diethylene glycol, which is then sequentially modified to introduce the chloro and tert-butyldimethylsilyl groups. This strategy can be advantageous for creating a library of related compounds by varying the reagents in the final steps. For instance, from the intermediate 2-(2-chloroethoxy)ethanol, one could diverge to synthesize various silyl (B83357) ethers or other derivatives.

Synthesis and Optimization of Key Precursors: 2-(2-chloroethoxy)ethanol

The primary precursor for the synthesis of this compound is 2-(2-chloroethoxy)ethanol. This compound is typically synthesized from diethylene glycol through selective monochlorination. Several methods have been reported for this transformation, each with its own set of advantages and challenges in terms of yield, selectivity, and reaction conditions.

One common method involves the reaction of diethylene glycol with thionyl chloride (SOCl₂) . This reaction is often carried out in an inert solvent. A procedure described involves dissolving triethylene glycol in sulfoxide (B87167) chloride and heating the mixture to 70°C for 6 hours to yield the chlorinated product wikipedia.org. Another approach utilizes the reaction of diethylene glycol with hydrogen chloride (HCl) mdpi.com. This process involves extracting the resulting 2-(2'-chloroethoxy)ethanol with a suitable solvent followed by purification via distillation mdpi.com.

A patented method describes a process where diethylene glycol is first reacted with metaboric anhydride (B1165640) to form an intermediate, which is then treated with thionyl chloride. The final product is obtained after hydrolysis researchgate.net. This multi-step process is reported to be mild, with fewer side reactions and high product yield researchgate.net.

Optimization of these syntheses focuses on maximizing the yield of the desired monochlorinated product while minimizing the formation of dichlorinated byproducts and unreacted starting material. This can be achieved by carefully controlling the stoichiometry of the reagents, reaction temperature, and reaction time. Purification of 2-(2-chloroethoxy)ethanol is typically achieved by fractional distillation under reduced pressure.

Table 1: Comparison of Synthetic Methods for 2-(2-chloroethoxy)ethanol
ReagentStarting MaterialKey ConditionsReported AdvantagesReference
Thionyl chloride (SOCl₂)Triethylene glycol70°C, 6 hoursDirect chlorination wikipedia.org
Hydrogen chloride (HCl)Diethylene glycolExtraction and distillationUtilizes a common and inexpensive reagent mdpi.com
Metaboric anhydride followed by Thionyl chlorideDiethylene glycolMulti-step, mild conditionsFewer side reactions, high yield researchgate.net

Optimized Protocols for the Silylation of Polyether Alcohols with Tert-butyldimethylsilyl Reagents

The crucial step in the synthesis of this compound is the silylation of the hydroxyl group of 2-(2-chloroethoxy)ethanol with a tert-butyldimethylsilyl (TBDMS) reagent, most commonly tert-butyldimethylsilyl chloride (TBDMSCl). The optimization of this reaction is key to achieving a high yield of the desired product.

The most widely recognized method for this type of transformation is the Corey protocol , which employs imidazole (B134444) as a base and catalyst in a solvent such as N,N-dimethylformamide (DMF) ambeed.com. A general procedure involves dissolving the alcohol in DMF with TBDMSCl and imidazole, often with gentle heating to drive the reaction to completion researchgate.net. The reaction is believed to proceed through the formation of a highly reactive silylimidazolium intermediate wikipedia.org.

Variations of this protocol involve the use of other bases and solvents. For instance, dichloromethane (B109758) can be used as a solvent, which can simplify the purification process, although the reaction may be slower ambeed.com. Other nitrogenous bases like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP) can also be employed .

Recent studies have explored catalyst-free silylation methods. One such protocol involves the use of a dimethyl sulfoxide (DMSO)-hexane solvent system at room temperature, which has been shown to provide high yields of the corresponding silyl ethers without the need for a base or acid catalyst nih.gov. This approach offers a greener alternative by eliminating the need for a catalyst and simplifying the work-up procedure nih.gov.

Table 2: Optimized Silylation Protocols for Alcohols
ProtocolReagentsSolventKey FeaturesReference
Corey ProtocolTBDMSCl, ImidazoleDMFWidely used, high yields ambeed.com
Modified Corey ProtocolTBDMSCl, ImidazoleDichloromethaneSimplified purification ambeed.com
Catalyst-FreeTBDMSClDMSO-HexaneRoom temperature, no catalyst required nih.gov

In silylation reactions, activators and catalysts play a crucial role in enhancing the reaction rate and yield. In the context of using silyl chlorides, a base is typically required to neutralize the HCl byproduct and to act as a catalyst.

Imidazole is a highly effective activator in the silylation of alcohols with TBDMSCl. It is believed to react with the silyl chloride to form a highly reactive silylimidazolium species, which is then readily attacked by the alcohol wikipedia.orgscientificupdate.com. This catalytic cycle is highly efficient and is the basis of the widely used Corey protocol.

4-Dimethylaminopyridine (DMAP) is another commonly used catalyst, often in conjunction with a stoichiometric base like triethylamine. DMAP is a more nucleophilic catalyst than imidazole and can be particularly effective for the silylation of sterically hindered alcohols. The mechanism is thought to involve the formation of a silylpyridinium ion pair .

The addition of iodine has been shown to significantly accelerate the silylation of alcohols in the presence of N-methylimidazole whiterose.ac.ukgoogle.com. The exact mechanism of this acceleration is not fully elucidated but may involve the formation of a more reactive silyl iodide species in situ.

The isolation and purification of this compound from the reaction mixture are critical to obtaining a product of high purity. The choice of method depends on the scale of the reaction and the nature of the impurities.

Aqueous work-up is a common initial step to remove water-soluble byproducts, such as the hydrochloride salt of the amine base used in the reaction. This typically involves washing the organic layer with water or a mild aqueous acid solution ambeed.com.

Distillation , particularly fractional distillation under reduced pressure, is a highly effective method for purifying liquid silyl ethers. Given that silyl ethers are generally more volatile than their corresponding alcohols, this technique can efficiently separate the product from any unreacted starting material and other high-boiling impurities.

Flash column chromatography on silica (B1680970) gel is another powerful purification technique, especially for smaller-scale syntheses or when distillation is not feasible. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used to separate the non-polar silyl ether product from more polar impurities ambeed.com.

Exploration of Alternative Synthetic Routes and Green Chemistry Approaches

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for organosilicon compounds. This includes the use of greener solvents, catalyst-free systems, and processes with higher atom economy.

The use of polyethylene (B3416737) glycols (PEGs) as recyclable reaction media has been explored for silylative coupling reactions libretexts.orgnih.gov. PEGs are non-toxic, biodegradable, and can dissolve a range of organic and inorganic reagents libretexts.orgnih.gov. Their limited miscibility with nonpolar solvents allows for easy product extraction and catalyst recycling libretexts.org. Another green solvent alternative is cyclopentyl methyl ether (CPME), which is more stable and less prone to peroxide formation than other ether solvents like THF researchgate.net. Catalyst-free silylation in a DMSO-hexane mixture, as mentioned earlier, is another significant green chemistry approach, as it eliminates the need for a catalyst and simplifies the purification process nih.gov.

The evaluation of the "greenness" of a synthetic route can be quantified using various metrics. Atom Economy (AE) measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Reaction Mass Efficiency (RME) provides a more comprehensive measure by also considering the yield and stoichiometry of the reactants mdpi.comnih.gov. The Process Mass Intensity (PMI) is another useful metric, particularly in an industrial context, as it takes into account the total mass of all materials used (including solvents and work-up chemicals) to produce a certain mass of product nih.gov. Applying these metrics can help in comparing different synthetic strategies and identifying the most sustainable option.

Mechanistic Studies on the Formation of the Organosilicon Compound

The formation of this compound via the silylation of 2-(2-chloroethoxy)ethanol with tert-butyldimethylsilyl chloride is generally understood to proceed through a nucleophilic substitution reaction at the silicon center.

When a Lewis base catalyst such as imidazole or DMAP is used, the reaction is believed to initiate with the nucleophilic attack of the catalyst on the silicon atom of TBDMSCl. This displaces the chloride ion and forms a highly reactive silylated catalyst intermediate (e.g., a silylimidazolium ion) wikipedia.org.

The alcohol, 2-(2-chloroethoxy)ethanol, then acts as a nucleophile, attacking the activated silicon center of the intermediate. This step is typically the rate-determining step and follows an SN2-like mechanism libretexts.org. The attack occurs from the backside relative to the leaving group (the catalyst), leading to an inversion of configuration at the silicon atom, although this is not stereochemically relevant for the achiral product . The presence of the ether linkages and the terminal chloro group in the alcohol substrate are not expected to significantly alter this fundamental mechanism, although they may have a minor electronic effect on the nucleophilicity of the hydroxyl group.

In catalyst-free systems, such as the DMSO-hexane protocol, it is proposed that the highly polar aprotic solvent, DMSO, activates the silicon atom of the silyl chloride, making it more susceptible to nucleophilic attack by the alcohol nih.gov.

Assessment of Atom Economy and Process Efficiency in Laboratory and Potential Scaled Syntheses

The efficiency of a chemical synthesis can be evaluated through several metrics, with atom economy and process mass intensity (PMI) being two of the most significant. Atom economy provides a theoretical measure of the efficiency of a reaction in converting reactants to the desired product, while PMI offers a more holistic view of the process by considering all materials used, including solvents and reagents for workup.

Atom Economy

For the synthesis of this compound from 2-(2-chloroethoxy)ethanol and TBDMSCl, the balanced chemical equation is:

C4H9ClO2 + C6H15ClSi + C3H4N2 → C10H23ClO2Si + C3H5N2Cl

The atom economy is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, multiplied by 100.

CompoundMolecular FormulaMolar Mass ( g/mol )Role
2-(2-chloroethoxy)ethanolC4H9ClO2124.57Reactant
Tert-butyldimethylsilyl chlorideC6H15ClSi150.72Reactant
ImidazoleC3H4N268.08Reagent
This compoundC10H23ClO2Si254.83Product
Imidazole hydrochlorideC3H5N2Cl104.54Byproduct

Calculation of Atom Economy:

Atom Economy = [Molecular Weight of Product / (Sum of Molecular Weights of all Reactants)] * 100

Atom Economy = [254.83 / (124.57 + 150.72 + 68.08)] * 100 = 74.2%

This calculation reveals a relatively high theoretical efficiency, with a significant portion of the reactant atoms incorporated into the final product. The primary source of "waste" in terms of atom economy is the formation of imidazole hydrochloride.

Process Efficiency and Potential for Scaled Synthesis

For laboratory-scale synthesis, the use of solvents like DMF, while effective, contributes significantly to the process mass intensity. Workup procedures, which often involve aqueous extraction and the use of drying agents, further increase the PMI. chem-station.com

On a potential industrial scale, several factors would need to be optimized to improve process efficiency. The choice of solvent would be critical, with a move towards more environmentally benign and easily recyclable options. The patent for the analogous synthesis mentions the use of "sherwood oil," indicating that less polar, hydrocarbon-based solvents could be viable alternatives to DMF. google.com

The following table summarizes key parameters and their implications for both laboratory and potential industrial-scale synthesis:

ParameterLaboratory ScalePotential Industrial Scale
Solvent DMFOptimization towards greener, recyclable solvents (e.g., hydrocarbons)
Base Imidazole, TriethylamineRecovery and recycling of the base
Yield Typically high (e.g., ~75% based on analogous reactions)Optimization of reaction conditions to maximize yield
Purification Chromatography, Extraction, DistillationFocus on energy-efficient methods like crystallization or filtration
Process Mass Intensity (PMI) High due to solvent usage and workupSignificant reduction through solvent recycling and process optimization

Investigations into the Reactivity of the Chloroethoxy Moiety

The chloroethoxy group contains a primary alkyl chloride, which is susceptible to reactions characteristic of haloalkanes, primarily nucleophilic substitution and, to a lesser extent, elimination.

Due to the primary nature of the carbon bearing the chlorine atom, nucleophilic substitution reactions on this compound proceed predominantly through an SN2 (bimolecular nucleophilic substitution) mechanism. This pathway involves a backside attack by a nucleophile, leading to an inversion of configuration at the carbon center and displacement of the chloride leaving group. The SN1 mechanism, which involves a carbocation intermediate, is generally not favored for primary alkyl halides. libretexts.org

The chloride in the chloroethoxy moiety can be efficiently replaced by other halogens, a transformation that is often used to enhance the reactivity of the substrate for subsequent nucleophilic substitutions. The Finkelstein reaction is a classic and effective method for this purpose. frontiersin.org By treating the chloro-derivative with an iodide salt, such as sodium iodide (NaI), in a solvent like acetone, the chloride is substituted by iodide. youtube.com The reaction's equilibrium is driven forward by the precipitation of the poorly soluble sodium chloride (NaCl) in acetone, leading to high yields of the iodo-analogue. youtube.comkau.edu.sa The resulting iodo-compound is a superior substrate for SN2 reactions because iodide is a much better leaving group than chloride.

Table 1: Halogen Exchange Reaction

Reactant Reagent Solvent Product Driving Principle
R-Cl NaI Acetone R-I Precipitation of NaCl

The electrophilic carbon of the C-Cl bond readily reacts with a variety of soft and hard nucleophiles.

Nitrogen Nucleophiles : Primary and secondary amines, as well as ammonia (B1221849), can act as effective nucleophiles to displace the chloride and form a new carbon-nitrogen bond, yielding the corresponding amine. nih.govlibretexts.org These reactions are fundamental for introducing nitrogen-containing functional groups into a molecular framework.

Oxygen Nucleophiles : Alkoxides (RO⁻), derived from alcohols, are excellent oxygen-based nucleophiles that can react with the chloroethoxy moiety in a process known as the Williamson ether synthesis to form a new ether linkage. abuad.edu.ng This reaction proceeds via an SN2 mechanism. Similarly, carboxylate salts can be used to form esters.

Sulfur-based Nucleophiles : Sulfur nucleophiles, such as thiols (RSH) and especially their conjugate bases, thiolates (RS⁻), are highly effective for SN2 reactions. libretexts.orgchemistrysteps.com Thiolates are generally more potent nucleophiles than their oxygen counterparts (alkoxides) and exhibit a lower propensity to induce competing elimination reactions, even with more sterically hindered substrates. chemistrysteps.commasterorganicchemistry.com This reaction provides a straightforward route to the synthesis of thioethers.

Table 2: Nucleophilic Substitution with N, O, and S Nucleophiles

Nucleophile Type Example Nucleophile Product Functional Group
Nitrogen R-NH₂ (Primary Amine) Secondary Amine
Oxygen R-O⁻ (Alkoxide) Ether
Sulfur R-S⁻ (Thiolate) Thioether (Sulfide)

While primary alkyl halides like this compound primarily undergo substitution, elimination reactions can be induced under specific conditions to form an alkene (in this case, a vinyl ether). The bimolecular elimination (E2) mechanism is favored by the use of strong, sterically hindered bases. libretexts.org A bulky base, such as potassium tert-butoxide (KOC(CH₃)₃), will preferentially abstract a proton from the adjacent carbon rather than attacking the carbon atom of the C-Cl bond, thus minimizing the competing SN2 reaction. This reaction results in the formation of a carbon-carbon double bond, yielding an unsaturated linkage. According to Zaitsev's rule, base-induced eliminations typically favor the formation of the more substituted (more stable) alkene; however, for this specific substrate, only one elimination product is possible. libretexts.org

Nucleophilic Substitution Reactions (SN1/SN2) with Diverse Nucleophiles

Chemical Behavior of the Tert-butyldimethylsilyl Ether Linkage

The tert-butyldimethylsilyl (TBDMS or TBS) ether is a robust protecting group for alcohols, valued for its stability under a wide range of chemical conditions. However, it can be selectively removed when desired, a process known as desilylation or deprotection.

The cleavage of the silicon-oxygen bond is the basis for the removal of the TBDMS group. This can be achieved through several strategies, most commonly involving fluoride (B91410) ions or acidic conditions.

Fluoride-Mediated Desilylation : The most common method for TBDMS ether cleavage involves the use of a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net The high efficacy of this method is driven by the exceptional strength of the silicon-fluorine (Si-F) bond, which is significantly stronger than the silicon-oxygen (Si-O) bond. chem-station.com The mechanism proceeds via the attack of the fluoride ion on the silicon atom, forming a hypervalent, pentacoordinate silicon intermediate, which then fragments to release the alkoxide and form the stable tert-butyldimethylsilyl fluoride. chem-station.com Other fluoride reagents like potassium bifluoride (KHF₂) in methanol (B129727) have also been shown to be effective, offering high selectivity for cleaving certain types of silyl ethers. nih.gov

Acid-Catalyzed Desilylation : TBDMS ethers can also be cleaved under acidic conditions. The mechanism involves the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group. gelest.com Subsequent attack by a nucleophile (such as water or an alcohol solvent) on the silicon atom leads to the cleavage of the Si-O bond. A variety of acidic systems can be employed, including aqueous acids or the in-situ generation of HCl from acetyl chloride in methanol. gelest.comorganic-chemistry.org This method is particularly useful as it allows for selective deprotection; for instance, alkyl TBDMS ethers can often be cleaved in the presence of the more acid-stable aryl TBDMS ethers. organic-chemistry.org

Other Reagents : A wide array of other reagents have been developed for TBDMS deprotection to achieve chemoselectivity. These include various Lewis acids such as iron(III) tosylate, tin(II) chloride, and zirconium(IV) chloride, which can catalyze the cleavage under mild conditions. researchgate.net Reagents like N-iodosuccinimide in methanol have also been reported to selectively deprotect TBDMS ethers of alcohols. organic-chemistry.org

Table 3: Common Desilylation Strategies for TBDMS Ethers

Reagent Type Example Reagent Key Mechanistic Feature Typical Conditions
Fluoride Source Tetrabutylammonium Fluoride (TBAF) Formation of a strong Si-F bond via a pentacoordinate silicon intermediate. THF, Room Temperature
Acid Catalyst Acetyl Chloride in Methanol Protonation of the ether oxygen, making it a better leaving group. Dry MeOH, 0°C to Room Temp
Lewis Acid Iron(III) Tosylate (Fe(OTs)₃) Catalytic activation of the Si-O bond. Acetonitrile (B52724), Methanol
Mild Fluoride Source Potassium Bifluoride (KHF₂) Fluoride-mediated cleavage. Methanol, Room Temperature

Stability Profile of the Silyl Ether Under Varied Reaction Conditions

The utility of this compound as a synthetic intermediate is critically dependent on the stability of the tert-butyldimethylsilyl (TBDMS) ether protecting group. The TBDMS group is renowned for its robust nature, offering protection for the hydroxyl functionality across a wide spectrum of chemical transformations. Its stability is a key factor that allows for selective manipulation of the chloroalkyl side chain.

The TBDMS ether linkage in this compound exhibits significant stability under neutral and basic conditions. It is generally resistant to cleavage by aqueous bases, which allows for nucleophilic substitution reactions at the terminal chloride to be performed without compromising the silyl ether. organic-chemistry.org This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the silicon atom from nucleophilic attack.

However, the TBDMS group is susceptible to cleavage under acidic conditions. The rate of hydrolysis is dependent on the specific acid used, its concentration, and the solvent system. organic-chemistry.org Strong acids will readily cleave the silyl ether to reveal the corresponding alcohol. Mild acidic conditions, such as aqueous acetic acid, can also effect deprotection, albeit at a slower rate. organic-chemistry.org

Furthermore, the Si-O bond is particularly labile in the presence of fluoride ions, owing to the high strength of the silicon-fluoride bond. organic-chemistry.org Reagents such as tetrabutylammonium fluoride (TBAF) are commonly employed for the efficient and rapid cleavage of TBDMS ethers under mild conditions. organic-chemistry.org The stability of the TBDMS ether in this compound under various representative conditions is summarized in the table below.

Table 1: Stability of the TBDMS Ether in this compound Under Various Conditions

Condition Category Reagent/Condition Solvent Temperature Stability of TBDMS Ether
Basic 1 M NaOH (aq) Dioxane/Water Room Temperature Stable
NaH THF 0 °C to Room Temperature Stable
K2CO3 Methanol Reflux Stable
Acidic 1 M HCl (aq) THF Room Temperature Cleaved
Acetic Acid/Water (2:1) - Room Temperature Slowly Cleaved
Trifluoroacetic Acid (TFA) Dichloromethane 0 °C to Room Temperature Cleaved
Nucleophilic (Non-fluoride) Sodium Azide (B81097) (NaN3) DMF 80-100 °C Stable
Ammonia (NH3) Methanol 100 °C (sealed tube) Stable
Sodium Iodide (NaI) Acetone Reflux Stable
Fluoride-based Tetrabutylammonium Fluoride (TBAF) THF Room Temperature Cleaved
Hydrofluoric Acid (HF) Acetonitrile 0 °C Cleaved

Note: The stability data presented is based on established principles for TBDMS ethers and analogous systems, as specific studies on this compound may not be extensively documented.

Derivatization and Functionalization of the Polyether Chain of the Chemical Compound

The terminal chloride of this compound serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functionalities onto the polyether chain. These derivatization reactions typically proceed via nucleophilic substitution, where the chloride ion acts as a good leaving group.

Introduction of Diverse Chemical Moieties (e.g., Azides, Amines, Alkenes)

Azide Functionalization: The introduction of an azide moiety is a common and highly useful transformation. The reaction of this compound with an azide source, typically sodium azide, in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures, leads to the formation of tert-butyl(2-(2-azidoethoxy)ethoxy)dimethylsilane. This reaction proceeds via a classic SN2 mechanism. The resulting azide can then be used in a variety of subsequent reactions, most notably in "click chemistry" via the Huisgen 1,3-dipolar cycloaddition with alkynes.

Amine Functionalization: The chloro group can be displaced by amines to introduce primary, secondary, or tertiary amine functionalities. Direct amination with ammonia can be challenging due to the potential for overalkylation. A more controlled approach often involves the Gabriel synthesis, where the chloroalkane is first reacted with potassium phthalimide, followed by hydrazinolysis to liberate the primary amine. Alternatively, displacement with a protected amine equivalent or reduction of the corresponding azide offers a high-yielding route to the primary amine, tert-butyl(2-(2-aminoethoxy)ethoxy)dimethylsilane.

Alkene Functionalization: The introduction of an alkene moiety can be achieved through an elimination reaction. Treatment of this compound with a strong, non-nucleophilic base, such as potassium tert-butoxide, can induce dehydrochlorination to yield the corresponding vinyl ether. The choice of base and reaction conditions is crucial to favor elimination over substitution.

The following table provides representative reaction conditions for the introduction of these functional groups.

Table 2: Representative Conditions for the Derivatization of this compound

Target Moiety Reagents Solvent Temperature Reaction Time Representative Yield (%)
Azide Sodium Azide (NaN3) DMF 80-100 °C 12-24 h >90

| Amine (via Azide) | 1. NaN3 2. H2, Pd/C or PPh3, H2O | 1. DMF 2. Methanol/THF | 1. 80-100 °C 2. Room Temperature | 1. 12-24 h 2. 4-12 h | 80-90 (over two steps) | | Alkene | Potassium tert-butoxide (t-BuOK) | THF | Reflux | 2-6 h | 60-70 |

Note: The yields are representative and can vary based on the specific reaction scale and purification methods employed. The data is based on analogous transformations of similar chloro-terminated polyethylene glycol derivatives.

Elucidation of Reaction Kinetics and Thermodynamic Parameters

Reaction Kinetics: The nucleophilic substitution reactions to introduce azides and amines are typically bimolecular (SN2). The rate of these reactions is dependent on the concentration of both the substrate (this compound) and the nucleophile (e.g., azide or amine). The general rate law can be expressed as:

Rate = k[Substrate][Nucleophile]

The rate constant, k, is influenced by several factors including the nature of the nucleophile, the leaving group, the solvent, and the temperature. For instance, the azide ion is an excellent nucleophile, leading to relatively fast reaction rates. The use of polar aprotic solvents like DMF can accelerate SN2 reactions by solvating the cation of the nucleophilic salt, thereby increasing the effective nucleophilicity of the anion.

Thermodynamic Parameters: The thermodynamic feasibility of these derivatization reactions is indicated by a negative Gibbs free energy change (ΔG). The conversion of the C-Cl bond to a C-N bond (in the case of azide or amine substitution) is generally an enthalpically favored process. The entropy change (ΔS) for these reactions is typically small. The following table provides hypothetical, yet representative, kinetic and thermodynamic parameters for the azidation reaction, based on values reported for similar SN2 reactions of primary alkyl chlorides.

Table 3: Representative Kinetic and Thermodynamic Parameters for the Azidation of a Primary Alkyl Chloride

Parameter Representative Value Units
Rate Constant (k) at 298 K 1 x 10^-4 to 1 x 10^-3 L mol⁻¹ s⁻¹
Activation Energy (Ea) 80 - 100 kJ mol⁻¹
Enthalpy of Reaction (ΔH) -40 to -60 kJ mol⁻¹
Entropy of Reaction (ΔS) -10 to 10 J mol⁻¹ K⁻¹
Gibbs Free Energy of Reaction (ΔG) at 298 K -43 to -63 kJ mol⁻¹

Note: These values are illustrative and are based on data for analogous SN2 reactions. Actual experimental values for this compound may differ.

Advanced Applications of Tert Butyl 2 2 Chloroethoxy Ethoxy Dimethylsilane in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The dual functionality of Tert-butyl(2-(2-chloroethoxy)ethoxy)dimethylsilane makes it a highly versatile building block in the multi-step synthesis of complex organic molecules. The TBDMS group offers robust protection for hydroxyl functionalities, while the chloroethyl group provides a reactive handle for subsequent chemical transformations.

Strategic Utilization in the Construction of Natural Products and Pharmaceutical Intermediates

While direct and specific examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are analogous to key intermediates used in such endeavors. The tert-butyldimethylsilyl (TBDMS) protecting group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions and its selective removal. The bulkiness of the TBDMS group can influence the stereochemical outcome of reactions at adjacent centers, a critical aspect in the synthesis of stereochemically rich natural products.

In the pharmaceutical industry, the synthesis of active pharmaceutical ingredients (APIs) often involves the use of protecting groups to mask reactive functional groups. The TBDMS group is frequently employed for the protection of alcohols. The chloroethoxyethoxy chain in this compound can be envisioned as a flexible linker or spacer arm, which can be crucial in the design of prodrugs or in tethering a drug molecule to a delivery vehicle. For instance, the terminal chloride can be displaced by a nucleophilic group on a drug molecule, followed by deprotection of the silyl (B83357) ether to reveal a hydroxyl group for further modification or to ensure biocompatibility. The introduction of the tert-butyl dimethyl silyl group has been noted in some studies to potentially enhance the cytotoxic activity of certain drug candidates against human tumor cells. nih.gov

Development of Advanced Synthetic Methodologies Employing the Compound

The TBDMS protecting group, a key feature of this compound, is integral to numerous advanced synthetic methodologies. Its stability to a wide range of reagents, excluding fluoride (B91410) ions and strong acids, allows for selective reactions at other sites within a molecule. Methodologies for the selective deprotection of TBDMS ethers in the presence of other protecting groups have been extensively developed, enhancing its utility in multi-step syntheses. organic-chemistry.org

The chloroethyl functionality of the molecule allows for its use in Williamson ether synthesis to introduce the ethoxyethoxy linker into a target molecule. This oligoethylene glycol-like chain can influence the solubility and pharmacokinetic properties of the final compound. The development of synthetic routes that leverage both the protective nature of the TBDMS group and the reactive nature of the chloroethyl group in a sequential or orthogonal manner is an area of ongoing research.

Contributions to Oligoethylene Glycol Chemistry

Oligoethylene glycols (OEGs) and their derivatives are of significant interest due to their biocompatibility, hydrophilicity, and unique solvation properties. This compound serves as a valuable precursor for the synthesis of functionalized OEG derivatives.

Synthesis of PEGylated Molecules for Research in Chemical Biology

Poly(ethylene glycol) (PEG)ylation is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. nih.gov This process involves the covalent attachment of PEG chains to the biomolecule. This compound can be utilized as a short, functionalized PEG linker.

The synthesis of custom PEG-lipids for drug delivery applications often involves the use of protected PEG intermediates. researchgate.net For example, the chloro group in this compound can be converted to an azide (B81097) or an alkyne, enabling its use in "click chemistry" for conjugation to biomolecules or other molecular building blocks. Following conjugation, the TBDMS group can be selectively removed to reveal a hydroxyl group, which can be used for further functionalization or to enhance water solubility. The synthesis of peptide-PEG-lipids for stabilizing cationic liposome-DNA complexes is a key area where such building blocks are valuable. nih.gov

ApplicationRole of this compoundKey Chemical Transformations
PEGylation of PeptidesProvides a short, protected oligoethylene glycol linker.Nucleophilic substitution of the chloride, followed by deprotection of the TBDMS ether.
Synthesis of PEGylated LipidsServes as a precursor to functionalized PEG-lipid conjugates.Conversion of the chloro group to other functionalities (e.g., azide) for click chemistry.
BioconjugationActs as a bifunctional linker for connecting molecules.Sequential reactions involving the chloro and silyl ether groups.

Design and Engineering of Smart Materials and Self-Assembled Systems

"Smart" materials, or stimuli-responsive materials, are designed to undergo a change in their properties in response to an external stimulus such as temperature, pH, or light. nih.govmdpi.com The oligoethylene glycol chain of this compound can be incorporated into polymers to impart thermoresponsive behavior. For instance, polymers containing short OEG side chains can exhibit a lower critical solution temperature (LCST), phase separating from water upon heating.

The amphiphilic nature that can be imparted by combining the hydrophilic OEG chain with a hydrophobic molecular segment allows for the creation of molecules that self-assemble in solution. sigmaaldrich.com Self-assembled monolayers (SAMs) on surfaces can be created using silane (B1218182) chemistry to control surface properties. nih.gov Mixed SAMs composed of OEG-terminated and alkyl-terminated silanes can effectively control the non-specific adsorption of proteins on surfaces. nih.gov While direct use of this compound for this purpose requires modification of the chloro group, it serves as a precursor to such functionalized silanes. The formation of well-ordered monolayers is highly dependent on the purity of the self-assembling molecules. sigmaaldrich.com

Utilization in Silane-Based Modifiers and Coatings Development

Silane coupling agents are crucial for improving the adhesion between organic polymers and inorganic substrates in composites, adhesives, and coatings. achiewell.comsilicorex.comshinetsusilicone-global.com They form a durable chemical bridge at the interface of these dissimilar materials. thenanoholdings.com

This compound, as a chloroalkyl silane, can be used as a surface modifier. achiewell.com The chloroalkyl functionality allows for further chemical reactions at the surface. The general mechanism of silane coupling agents involves the hydrolysis of alkoxy or other hydrolyzable groups on the silicon atom to form silanols. thenanoholdings.com These silanols can then condense with hydroxyl groups on an inorganic surface (like glass or metal oxides) to form stable siloxane bonds. The organic functionality of the silane then interacts with the polymer matrix.

In the case of this compound, the TBDMS group is not a typical hydrolyzable group for forming strong covalent bonds with a substrate under standard conditions. However, the molecule can be incorporated into coating formulations where the chloroethoxyethoxy tail provides specific functionalities. For instance, the chloro group can be used to graft other molecules onto a surface that has been pre-treated with this silane. The oligoethylene glycol-like chain can also impart hydrophilicity and antifouling properties to a surface, reducing protein adsorption and biofouling.

Application AreaFunction of this compoundResulting Property
Adhesion PromotionActs as a surface primer or coupling agent.Improved bonding between organic coatings and inorganic substrates.
Surface ModificationIntroduces a reactive chloroalkyl and a protected hydroxyl group.Allows for subsequent surface functionalization.
Antifouling CoatingsProvides a hydrophilic oligoethylene glycol-like surface.Reduced protein adsorption and biofouling.

Studies on Surface Chemistry and Adhesion Enhancement

The strategic placement of a reactive chlorine atom and a silyl ether group within the same molecule makes this compound a candidate for surface modification protocols. The silyl ether can, under specific conditions, be hydrolyzed to a silanol (B1196071), which can then form covalent bonds with hydroxyl-rich surfaces such as glass, silica (B1680970), and certain metal oxides. This process effectively tethers the chloroethoxyethoxy chain to the surface.

The terminal chlorine atom serves as a reactive handle for subsequent chemical transformations. This allows for the grafting of various functional molecules onto the modified surface, thereby altering its chemical and physical properties. For instance, the chlorine can be displaced by nucleophiles to introduce functionalities that enhance adhesion to polymeric matrices. While extensive research specifically detailing the use of this compound as an adhesion promoter is limited in publicly available literature, the principles of silane coupling agents with reactive terminal groups suggest its potential in this area. The covalent linkage to the substrate provided by the silane and the potential for covalent or strong intermolecular interactions with an overlayer material via the chloro-functionalized tail are key to enhancing interfacial adhesion.

Table 1: Potential Surface Functionalization Reactions

Reaction TypeReactantResulting Surface FunctionalityPotential Application
Nucleophilic SubstitutionAmine (R-NH2)Secondary AmineBiomolecule immobilization, altered surface charge
Nucleophilic SubstitutionThiol (R-SH)ThioetherMetal nanoparticle binding, polymer grafting
Nucleophilic SubstitutionCarboxylate (R-COO-)EsterControlled release, altered hydrophilicity

Research into the Development of Novel Composite Materials

In the realm of materials science, this compound can be envisioned as a valuable component in the formulation of advanced composite materials. Its bifunctional nature allows it to act as a bridge between inorganic filler materials and an organic polymer matrix.

While specific studies detailing the use of this exact compound in composite materials are not widely documented, the general principles of using functionalized silanes are well-established. The length and flexibility of the ethoxyethoxy spacer in this compound could offer advantages in terms of creating a more compliant and tougher interphase region within the composite.

Methodological Advancements in Combinatorial Chemistry and Tagging Strategies

The structure of this compound lends itself to innovative applications in the high-throughput methodologies of combinatorial chemistry.

Application as a Removable Tag or Cleavable Linker in Solid-Phase Synthesis

In solid-phase synthesis, molecules are built step-by-step on a solid support. Cleavable linkers are essential components that tether the growing molecule to the support and are later selectively cleaved to release the final product. The tert-butyldimethylsilyl (TBDMS) ether group is known to be labile under specific acidic or fluoride-containing conditions. This property is fundamental to its potential application as a component of a cleavable linker.

This compound can be conceptualized as a precursor to a cleavable linker. The chloro group provides a point of attachment for a broader linker structure or directly to a solid support. The TBDMS ether can then serve as the cleavable element. For instance, after a multi-step synthesis is completed on a molecule attached via this linker, treatment with a reagent like tetra-n-butylammonium fluoride (TBAF) would cleave the silyl ether, releasing the synthesized molecule from the support. The stability of the TBDMS group to a wide range of reaction conditions used in peptide and small molecule synthesis makes it an attractive option for an orthogonal protection strategy.

Table 2: Cleavage Conditions for TBDMS Ethers

ReagentTypical ConditionsMechanism
Tetra-n-butylammonium fluoride (TBAF)THF, Room TemperatureFluoride-mediated Si-O bond cleavage
Hydrofluoric acid (HF)Acetonitrile (B52724)/PyridineAcid-catalyzed hydrolysis
Trifluoroacetic acid (TFA)Aqueous TFAAcid-catalyzed hydrolysis (slower)

Integration into High-Throughput Synthesis and Screening Applications

High-throughput synthesis (HTS) aims to rapidly generate large libraries of compounds for screening. The unique reactivity of the two ends of this compound can be exploited in HTS workflows. For example, it could be used to immobilize a library of building blocks onto a substrate through the chloro group. Subsequent reactions could then be performed on the free hydroxyl group (after deprotection of the silyl ether).

Alternatively, in a "tagging" strategy, the compound could be used to label molecules within a library. The silyl group provides a unique mass signature that could be used for identification in mass spectrometry-based screening methods. While direct evidence of its use in major HTS campaigns is not prominent, its structure is well-suited for such innovative applications in automated and parallel synthesis platforms.

Computational and Theoretical Studies on Tert Butyl 2 2 Chloroethoxy Ethoxy Dimethylsilane

Density Functional Theory (DFT) Calculations for Reactivity and Mechanistic Pathway Prediction

Density Functional Theory (DFT) stands as a powerful tool for predicting the reactivity and elucidating potential mechanistic pathways for organic molecules. For a compound like Tert-butyl(2-(2-chloroethoxy)ethoxy)dimethylsilane, DFT calculations would typically be employed to determine key electronic properties that govern its chemical behavior.

A hypothetical DFT study would likely involve the calculation of various molecular descriptors. These descriptors provide quantitative measures of reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For this compound, the oxygen atoms of the ether linkages and the chlorine atom would be expected to be regions of negative potential (nucleophilic), while the silicon atom and protons adjacent to electronegative atoms would exhibit positive potential (electrophilic).

To predict mechanistic pathways, for example in a nucleophilic substitution reaction at the carbon bearing the chlorine atom, DFT could be used to model the transition state structures and calculate the activation energies. This would provide insight into the reaction kinetics and the feasibility of different pathways.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound (Note: This table is illustrative as no published data exists)

DescriptorHypothetical ValueSignificance
HOMO Energy-Indicates the ability to donate an electron.
LUMO Energy-Indicates the ability to accept an electron.
HOMO-LUMO Gap-Relates to chemical reactivity and stability.
Ionization Potential-Energy required to remove an electron.
Electron Affinity-Energy released upon gaining an electron.

Molecular Modeling of Conformational Preferences and Intermolecular Interactions

The flexibility of the ethoxy-ethoxy chain in this compound suggests a complex conformational landscape. Molecular modeling techniques, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, are ideally suited to explore these conformational preferences.

A systematic conformational search using MM methods would identify low-energy conformers. These studies would reveal the preferred dihedral angles around the C-C and C-O bonds of the flexible chain. The bulky tert-butyldimethylsilyl group would significantly influence the conformational space, likely leading to specific folded or extended structures being energetically favored to minimize steric hindrance.

Molecular dynamics simulations could provide further insights into the dynamic behavior of the molecule in different environments, such as in various solvents or in the liquid state. These simulations would track the atomic motions over time, revealing the accessible conformations and the timescales of conformational changes. Furthermore, MD simulations could be used to study intermolecular interactions, for example, by modeling the interaction of the molecule with a solvent or a surface.

Table 2: Illustrative Conformational Data from a Hypothetical Molecular Modeling Study (Note: This table is for illustrative purposes only)

Dihedral AngleMost Stable Conformer (°)Energy (kcal/mol)
Si-O-C-C--
O-C-C-O--
C-C-O-C--
C-O-C-C--
O-C-C-Cl--

Quantum Chemical Investigations into Electronic Structure and Bonding

Quantum chemical methods, including both DFT and ab initio approaches, would be essential for a detailed understanding of the electronic structure and bonding within this compound.

Natural Bond Orbital (NBO) analysis is a powerful technique that would be used to analyze the bonding in detail. NBO analysis provides information on atomic charges, hybridization of atomic orbitals, and the nature of the bonds (e.g., sigma, pi, donor-acceptor interactions). A key point of interest would be the nature of the Si-O bond, which exhibits a degree of ionic character and potential pπ-dπ back-bonding.

Atoms in Molecules (AIM) theory could also be applied to characterize the chemical bonds and intermolecular interactions. By analyzing the topology of the electron density, AIM can identify bond critical points and provide a quantitative measure of bond strength and type. This would be particularly useful for characterizing the relatively weak interactions that may influence the conformational preferences.

Table 3: Exemplary Output from a Hypothetical Quantum Chemical Analysis (Note: This table is a fictional representation of potential findings)

AtomNatural Charge (e)Hybridization
Si--
O (ether 1)--
O (ether 2)--
Cl--

Analytical and Characterization Methodologies in Research on the Chemical Compound

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of Tert-butyl(2-(2-chloroethoxy)ethoxy)dimethylsilane and for real-time monitoring of its synthesis. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed for these purposes.

Gas chromatography, owing to the volatility of the silyl (B83357) ether, is a particularly suitable method for purity assessment. When coupled with a flame ionization detector (FID), GC can effectively separate the target compound from starting materials, byproducts, and residual solvents. The choice of the stationary phase is critical for achieving optimal separation. A mid-polarity column, such as one coated with 5% phenyl polysiloxane, often provides the necessary selectivity. Temperature programming is typically used to ensure the efficient elution of all components within a reasonable timeframe.

Reaction monitoring by GC allows chemists to track the consumption of reactants and the formation of the product in real-time. This is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. For instance, in the silylation reaction to produce this compound, GC can monitor the disappearance of the precursor alcohol and the emergence of the desired silyl ether peak.

High-performance liquid chromatography can also be utilized, particularly for analyzing less volatile impurities or for instances where derivatization for GC is not desirable. Reversed-phase HPLC, using a C18 column, is a common approach. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. A gradient elution, where the solvent composition is changed over the course of the analysis, can enhance the separation of a wide range of components with varying polarities. UV detection may be employed if any of the components possess a chromophore; otherwise, a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be used.

Interactive Data Table: Typical Chromatographic Conditions

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column 5% Phenyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm film)C18 (150 mm x 4.6 mm ID, 5 µm particle size)
Injector Temperature 250 °CAmbient
Oven/Column Temperature 50 °C (2 min hold), then ramp to 280 °C at 10 °C/min30 °C
Detector Flame Ionization Detector (FID) at 300 °CUV at 210 nm or Refractive Index Detector (RID)
Carrier Gas/Mobile Phase Helium at 1 mL/minAcetonitrile/Water gradient
Injection Volume 1 µL (split injection)10 µL

Spectroscopic Approaches for Structural Confirmation and Elucidation of Reaction Intermediates

Spectroscopic techniques are paramount for the unambiguous confirmation of the molecular structure of this compound and for identifying any transient species or intermediates that may form during its synthesis. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the cornerstones of this structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for each type of proton in the molecule. The tert-butyl group would appear as a sharp singlet at approximately 0.9 ppm. The two methyl groups attached to the silicon atom would also produce a singlet, typically around 0.1 ppm. The methylene (B1212753) protons of the ethoxy chains would present as a series of triplets in the range of 3.5-3.8 ppm, with their coupling patterns revealing their connectivity.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. Distinct signals would be observed for the carbons of the tert-butyl group (around 18 ppm for the quaternary carbon and 26 ppm for the methyl carbons), the dimethylsilyl carbons (around -2 ppm), and the carbons of the chloroethoxy and ethoxy groups (in the range of 43-73 ppm).

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by several key absorption bands. Strong C-H stretching vibrations from the alkyl groups would be observed in the 2850-3000 cm⁻¹ region. A prominent C-O-Si (silyl ether) stretching band would appear around 1100 cm⁻¹. The presence of the C-Cl bond would be indicated by an absorption in the 600-800 cm⁻¹ region. The Si-C stretching vibrations are typically found around 830 cm⁻¹ and 1250 cm⁻¹.

Spectroscopic analysis is also crucial for identifying reaction intermediates. For example, during the silylation process, the formation of a silylated intermediate could be monitored by the appearance of new characteristic peaks in the NMR or IR spectrum, providing valuable mechanistic insights.

Interactive Data Table: Predicted Spectroscopic Data

SpectroscopyFunctional Group/Proton EnvironmentPredicted Chemical Shift (ppm) / Wavenumber (cm⁻¹)
¹H NMR Si-C(CH₃)₃~0.9 (s, 9H)
Si-(CH₃)₂~0.1 (s, 6H)
-O-CH₂-CH₂-O-~3.6-3.7 (m, 4H)
-O-CH₂-CH₂-Cl~3.7-3.8 (m, 4H)
¹³C NMR Si-C(CH₃)₃~18
Si-C(CH₃)₃~26
Si-(CH₃)₂~-2
-O-CH₂-~61-73
-CH₂-Cl~43
IR C-H Stretch (Alkyl)2850-3000
C-O-Si Stretch~1100
Si-C Stretch~830, ~1250
C-Cl Stretch600-800

Mass Spectrometry for Molecular Weight Determination and Fragment Analysis in Synthetic Contexts

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. This is particularly valuable in confirming the identity of the synthesized product and in identifying impurities and byproducts.

When coupled with gas chromatography (GC-MS), it provides a comprehensive analysis where compounds are first separated by GC and then detected and identified by MS. Electron ionization (EI) is a common ionization technique used for this type of analysis.

The mass spectrum of this compound is not expected to show a prominent molecular ion peak (M⁺) due to the lability of the silyl ether group. However, characteristic fragment ions would be observed that are diagnostic of its structure. A key fragmentation pathway for tert-butyldimethylsilyl ethers is the loss of the tert-butyl group, resulting in a strong [M-57]⁺ ion.

Other significant fragment ions would arise from cleavage of the ether linkages and the loss of the chloroethyl group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in fragments containing the chlorine atom, providing a clear signature for their identification.

In the context of synthesis, MS is invaluable for identifying reaction intermediates and byproducts. For example, if the starting alcohol is not fully consumed, its mass spectrum would be detected. Similarly, the formation of disilylated or other unexpected products can be readily identified by their unique mass-to-charge ratios and fragmentation patterns.

Interactive Data Table: Expected Mass Spectrometry Fragmentation

m/z (mass-to-charge ratio)Proposed Fragment IonInterpretation
238/240[C₁₀H₂₃ClO₂Si]⁺Molecular Ion (M⁺) - likely very low abundance
181/183[M - C₄H₉]⁺Loss of the tert-butyl group
147[ (CH₃)₂Si-O-CH₂-CH₂-O-CH₂-CH₂ ]⁺Cleavage of the C-Cl bond
117[ (CH₃)₃C-Si(CH₃)₂-O ]⁺Cleavage of the ether linkage
75[ (CH₃)₂SiOH ]⁺Rearrangement and cleavage
63/65[ CH₂-CH₂-Cl ]⁺Chloroethyl cation

Future Perspectives and Emerging Research Avenues for Tert Butyl 2 2 Chloroethoxy Ethoxy Dimethylsilane

Development of Sustainable Synthetic Routes and Catalytic Transformations

The traditional synthesis of silyl (B83357) ethers and alkyl halides often involves stoichiometric reagents and harsh conditions. Future research is expected to focus on developing more sustainable and efficient synthetic methodologies. This includes the exploration of catalytic systems that minimize waste and energy consumption.

Catalytic Silylation: Current research highlights the use of catalysts to promote the dehydrogenative silylation of alcohols, which produces H₂ as the only byproduct. organic-chemistry.org Adapting such methods for the synthesis of Tert-butyl(2-(2-chloroethoxy)ethoxy)dimethylsilane could offer a greener alternative to traditional methods that use silyl chlorides with amine bases, which generate stoichiometric amounts of salt waste. For example, inexpensive catalysts like sodium hydroxide (B78521) have been shown to enable the cross-dehydrogenative coupling of alcohols and hydrosilanes under mild conditions. organic-chemistry.org

Catalytic C-O and C-Cl Bond Transformations: The chloroethyl and silyl ether moieties of the title compound are ripe for catalytic transformations. Gold-catalyzed alkylation of silyl enol ethers demonstrates the potential for activating C-O-Si bonds under specific conditions. nih.gov Furthermore, palladium-catalyzed reactions, potentially activated by visible light, can achieve selective oxidation of silyl ethers, suggesting pathways for novel functionalization. nih.govresearchgate.net Research into iron-catalyzed polyhaloalkylation of related siloxydienes also opens avenues for novel reactions involving the molecule's core structure.

Synthetic Strategy Traditional Approach Potential Sustainable Approach Key Advantages
Silylation Use of TBDMS-Cl and imidazole (B134444)Catalytic dehydrogenative coupling with a hydrosilaneAtom economy (H₂ byproduct), avoidance of salt waste
Functionalization Stoichiometric nucleophilic substitutionTransition-metal catalyzed cross-couplingHigher efficiency, milder conditions, broader substrate scope

Integration into Flow Chemistry and Automated Synthesis Platforms

The precise control over reaction parameters offered by flow chemistry makes it an ideal platform for synthesizing and utilizing bifunctional intermediates like this compound. The distinct reactivity of the silyl ether and the chloroethyl group can be selectively addressed in sequential flow reactors without the need for isolating intermediates.

Future applications could see this compound integrated into automated synthesis platforms for the rapid generation of compound libraries. For instance, a solid-supported substrate could first be deprotonated and reacted with this compound in a flow reactor to attach the linker. In a subsequent module, the TBDMS group could be cleaved under acidic conditions, followed by another reaction at the newly revealed hydroxyl group. This automated, multi-step process would be invaluable for pharmaceutical and materials discovery. acs.org

Parameter Batch Synthesis Conceptual Flow Synthesis Advantages of Flow Synthesis
Reaction Control Difficult to maintain precise temperature and mixingSuperior heat and mass transfer, precise residence time controlImproved safety, higher reproducibility, better yield
Scalability Often requires re-optimization for different scalesScaled by running the system for longer periods ("scaling out")Linear and predictable scalability
Multi-step Reactions Requires isolation and purification of intermediatesCan be performed in-line with sequential reactorsReduced manual handling, increased overall efficiency

Exploration of Bio-Conjugation Applications through Advanced Synthetic Strategies

The structure of this compound makes it a promising candidate as a heterobifunctional linker in bioconjugation, the process of linking two biomolecules. nbinno.comhighforceresearch.com The chloroethyl group serves as an electrophile for reaction with nucleophilic residues on proteins, such as the thiol group of cysteine or the amino group of lysine. libretexts.org

Advanced Strategies:

Site-Specific Modification: The chloroethyl group can act as an alkylating agent. While less reactive than iodoethyl groups, its stability can be advantageous. Research has shown that chloroethyl groups can alkylate nucleophilic sites on biomolecules, such as in DNA, leading to cross-linking. nih.gov This reactivity could be harnessed for targeted protein modification.

Protecting Group Strategy: In a multi-step synthesis, the TBDMS ether can protect a hydroxyl group on a payload molecule (e.g., a fluorescent dye or a drug). This payload-linker conjugate can then be attached to a biomolecule via the chloroethyl group. Finally, the silyl ether is cleaved under mild conditions to unmask the hydroxyl group, which might be essential for the payload's function. This orthogonal strategy is central to creating complex bioconjugates. mdpi.com

Reactive Handle Target Biomolecule Residue Potential Linkage Type Key Consideration
Chloroethyl Group Cysteine (thiol), Lysine (amine)Thioether, Secondary AmineReaction conditions must be optimized for selectivity and to avoid side reactions. libretexts.orgmdpi.com
TBDMS-protected Hydroxyl N/A (Deprotected post-conjugation)N/ACleavage conditions must be compatible with maintaining the integrity of the biomolecule.

Novel Applications in Nanotechnology and Advanced Materials Design

The dual functionality of this silane (B1218182) is particularly valuable for the surface modification of materials and the design of novel nanomaterials.

Surface Modification: The silyl ether portion of the molecule can be hydrolyzed to a silanol (B1196071) (Si-OH), which can then covalently bond to hydroxylated surfaces of materials like silica (B1680970), glass, or metal oxides. acs.orgresearchgate.net This process anchors the molecule to the surface, leaving the chloroethoxyethoxy tail extending outwards. This exposed "tail" can then be used for further functionalization, for example, by reacting the terminal chlorine with nucleophiles to attach polymers, catalysts, or sensing molecules. This bottom-up approach is fundamental to creating functionalized materials with tailored surface properties. lehigh.edunih.gov

Advanced Materials: Polymers containing silyl ether linkages in their backbone are being explored as degradable and sustainable materials. nih.gov this compound could be used as a monomer or a functionalizing agent in the synthesis of such polymers. For example, it could be incorporated into a polymer chain to provide reactive sites (the chloro group) for cross-linking or for grafting other polymer chains, leading to the creation of advanced hydrogels or coatings. Its bifunctional nature allows it to act as a bridge, covalently linking different components in composite materials to enhance their mechanical and thermal properties. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing tert-butyl(2-(2-chloroethoxy)ethoxy)dimethylsilane?

  • The compound is typically synthesized via nucleophilic substitution. For example, a tert-butyl dimethylsilyl-protected alcohol intermediate (e.g., tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate) is reacted with a chlorinating agent like trichloroethyl chloride in dichloromethane (DCM) with triethylamine as a base. Purification involves silica gel chromatography to isolate the product as a colorless oil .
  • Key Considerations : Use anhydrous conditions to prevent hydrolysis of the silane group. Monitor reaction progress via TLC or NMR to optimize yield.

Q. How is this compound characterized in synthetic workflows?

  • 1H/13C NMR Spectroscopy : Peaks at δ 0.05 ppm (Si(CH3)2) and δ 0.89 ppm (tert-butyl group) confirm the silane structure. Ethoxy and chloroethoxy chains appear as multiplets between δ 3.6–3.7 ppm .
  • Mass Spectrometry : HRMS (ESI) can verify molecular ion peaks (e.g., [M+Na]+ for related silanes at m/z 411.2537) .

Advanced Research Questions

Q. How do competing reaction pathways impact the synthesis of this compound?

  • In reactions with nucleophiles (e.g., amines), the chloroethoxy group may undergo elimination or unintended substitutions. For instance, in DMF with K2CO3, repeated addition of the silane reagent is required to suppress side reactions, suggesting competing steric or electronic effects .
  • Mitigation Strategy : Use bulky bases (e.g., DBU) or lower temperatures to favor substitution over elimination.

Q. What strategies address low reactivity of the chloroethoxy group in cross-coupling reactions?

  • Compared to iodine/bromine analogs (e.g., tert-butyl(4-iodobutoxy)dimethylsilane), the chloroethoxy group exhibits reduced electrophilicity. Catalytic systems like Pd(PPh3)4/CuI or microwave-assisted heating can enhance reactivity .
  • Case Study : In Stille couplings, tert-butyl silanes with iodine substituents achieve >80% yield, while chloro analogs require longer reaction times .

Q. How does the tert-butyl dimethylsilyl (TBS) group influence stereochemical outcomes in complex syntheses?

  • The TBS group’s steric bulk can direct regioselectivity in glycosylation or cyclization reactions. For example, in tetrahydrofuran derivatives, TBS protection at specific hydroxyls prevents undesired β-elimination during acidic conditions .
  • Data Insight : In a 16-member murisolin library, TBS-protected intermediates enabled precise control over stereocenters via selective deprotection .

Q. What analytical challenges arise when characterizing impurities in this compound?

  • Residual starting materials (e.g., 2-[2-(2-chloroethoxy)ethoxy]ethanol) or silane hydrolysis byproducts (e.g., tert-butyl dimethylsilanol) may co-elute during chromatography. LC-MS with ion-trap detection or GC-FID can differentiate these species .
  • Troubleshooting : Use deuterated solvents (CDCl3) to avoid overlapping proton signals in NMR .

Methodological Resources

  • Synthetic Optimization Table :

    ParameterOptimal ConditionSuboptimal Outcome
    BaseTriethylamine (DCM)Pyridine (lower yield)
    Temperature0–25°C >40°C (decomposition)
    PurificationSilica gel (hexane/EtOAc)Alumina (product retention)
  • Reactivity Comparison :

    Substituent (X)Reaction Efficiency (Pd/Cu)
    –Cl45–60%
    –Br70–85%
    –I85–95%
    Data adapted from cross-coupling studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl(2-(2-chloroethoxy)ethoxy)dimethylsilane
Reactant of Route 2
Reactant of Route 2
Tert-butyl(2-(2-chloroethoxy)ethoxy)dimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.